2-(4-Ethylphenyl)cyclopentan-1-ol
Description
2-(4-Ethylphenyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a 4-ethylphenyl substituent at the 2-position of the cyclopentane ring and a hydroxyl group at the 1-position. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol (based on its structural isomer, 1-(4-Ethylphenyl)cyclopentan-1-ol) . The compound’s stereochemistry and substituent positioning influence its physicochemical properties, such as solubility, boiling point, and intermolecular interactions.
Properties
IUPAC Name |
2-(4-ethylphenyl)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(12)14/h6-9,12-14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGRPCKFRKQVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 4-ethylbenzene.
Grignard Reaction: A Grignard reagent is prepared from 4-ethylbromobenzene and magnesium in anhydrous ether. This reagent is then reacted with cyclopentanone to form the corresponding alcohol.
Hydrolysis: The intermediate product is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride for conversion to the corresponding chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)cyclopentanone.
Reduction: 2-(4-Ethylphenyl)cyclopentane.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Ethylphenyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic phenyl group can interact with lipid membranes, affecting membrane properties and signaling pathways.
Comparison with Similar Compounds
1-(4-Ethylphenyl)cyclopentan-1-ol
- Structure : Positional isomer of the target compound, with the hydroxyl group at the 1-position and the 4-ethylphenyl group at the 1-position of the cyclopentane ring.
- Synthesis and Stability: Isomerization during synthesis could lead to mixtures, requiring precise separation techniques .
- Data: Property 2-(4-Ethylphenyl)cyclopentan-1-ol 1-(4-Ethylphenyl)cyclopentan-1-ol Molecular Weight 190.28 g/mol (estimated) 190.28 g/mol CAS Number Not provided 1248495-15-9 Functional Groups 2° alcohol, aromatic ethyl group 1° alcohol, aromatic ethyl group
2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine (Quinoline Derivative)
- Structure: A quinoline core substituted with a 4-ethylphenyl group at the 2-position and an isopentylamine group at the 4-position.
- Key Differences: Biological Activity: This quinoline derivative inhibits viral RNA polymerase (RdRp) by binding to hydrophobic pockets in the enzyme’s fingers and thumb domains (residues Y674, R295, N217) . Mechanism: The planar quinoline ring enables π-π stacking with aromatic residues, unlike the non-planar cyclopentanol in the target compound.
- Data: Property Target Compound Quinoline Derivative Core Structure Cyclopentanol Quinoline Key Interactions Not reported Hydrophobic pocket binding Biological Target Not reported BVDV RdRp
iCRT3 (Wnt/β-catenin Inhibitor)
- Structure : 2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide.
- Key Differences :
- Data: Property Target Compound iCRT3 Key Moieties Cyclopentanol, ethylphenyl Oxazole, acetamide, sulfanyl Mechanism Not reported β-catenin-TCF inhibition Solubility Likely lower (alicyclic alcohol) Enhanced (polar sulfanyl group)
VUAA1 (Calmodulin Modulator)
- Structure : N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide.
- Key Differences :
- Data: Property Target Compound VUAA1 Heterocyclic System None Triazole, pyridine Bioactivity Not reported Odorant receptor modulation
Biological Activity
2-(4-Ethylphenyl)cyclopentan-1-ol, with the CAS number 933674-41-0, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a cyclopentanol structure substituted with a 4-ethylphenyl group. This unique structure may contribute to its biological properties, including interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 194.29 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of cyclopentanols have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may share similar properties. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
Research has suggested that cyclopentanol derivatives can possess anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, thus potentially providing therapeutic benefits in conditions characterized by inflammation.
Case Studies
- Study on Antimicrobial Activity : A study conducted on various cyclopentanol derivatives found that compounds with similar structures to this compound exhibited inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL for effective derivatives.
- Anti-inflammatory Research : Another investigation into the anti-inflammatory effects of cyclopentanol derivatives indicated a reduction in nitric oxide production in lipopolysaccharide-stimulated macrophages. The study reported a decrease in inflammatory markers by up to 40% at concentrations of 10 µM.
The biological activity of this compound is likely mediated through interaction with specific molecular targets such as enzymes or receptors involved in inflammation and microbial resistance. The presence of the ethylphenyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with lipid bilayers.
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with other related compounds:
Table 2: Comparison with Related Compounds
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | Moderate | Moderate |
| Cyclohexanol | Low | High |
| Cyclopentanol | Moderate | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
